1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound seems to be a derivative of the 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-one . This class of compounds is known to have significant biological activities and are being evaluated for use in many applications in biotechnology .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized from α,β-unsaturated esters .
Molecular Structure Analysis
The crystal structures of DNA duplexes containing a similar compound, 7,8-dihydropyrido [2,3- d ]pyrimidin-2-one, have been determined at 1.9–2.9 Å resolutions . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .
Chemical Reactions Analysis
The compound might be involved in reactions similar to those of 7,8-dihydropyrido[2,3-d]pyrimidin-2-one, which when incorporated into DNA duplexes results in a significant enhancement of their stability .
Scientific Research Applications
Pyrimidine Derivatives Synthesis and Applications
Synthesis and Biological Activities
Pyrimidine derivatives are synthesized using various chemical reactions, showcasing their versatility in chemical synthesis. These compounds have been studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For example, dihydropyrimidinones are heterocycles with notable interest in medicinal chemistry due to their versatile biological activities, such as antitumoral, anti-inflammatory, and antibacterial properties (Matos et al., 2018).
Antimicrobial Potential
Various pyrimidine-linked compounds have shown significant antimicrobial potential against a range of pathogens. For instance, novel dihydropyrimidines and their pyrazole derivatives have been synthesized and demonstrated moderate to potent in vitro antimicrobial activities (Ramesh & Bhalgat, 2011).
Catalysis and Environmental Applications
Pyrimidine derivatives have also been utilized as catalysts in chemical synthesis, offering environmentally benign methods for creating structurally diverse compounds. For example, thiourea dioxide has been used in water as a recyclable catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones, highlighting the environmental friendliness of these processes (Verma & Jain, 2012).
Anticancer Research
The exploration of pyrimidine derivatives in anticancer research has yielded promising results. Some newly synthesized pyrimidine derivatives have shown significant inhibitory activities against cancer cell lines, indicating their potential as therapeutic agents (Abdellatif et al., 2014).
Chemical Properties and Theoretical Studies
Quantum chemical calculations and theoretical studies on pyrimidine derivatives provide insights into their molecular properties and potential applications in drug design and development. These studies help understand the electronic structure, reactivity, and interaction mechanisms of pyrimidine compounds with biological targets (Kökbudak et al., 2020).
Mechanism of Action
Mode of Action
The compound is involved in a visible-light-mediated fluoroalkylation/cyclization tandem process . Mechanism studies revealed that the singlet oxygen coexists with the superoxide radical anion through energy transfer and single electron transfer processes during the photoredox reaction . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Analysis
Biochemical Properties
The compound 1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one has been found to interact with various enzymes and proteins. It has been used in the synthesis of fluoroalkyl-containing dihydro-1,5-naphthyridin-2 (1H)-ones . The nature of these interactions is complex and involves energy transfer and single electron transfer processes .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins .
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(2,3)11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVDCCXYAHPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=NC=NC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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